molecular formula C7H5BrO2 B15126906 2-Bromobenzoic acid-d4

2-Bromobenzoic acid-d4

Cat. No.: B15126906
M. Wt: 205.04 g/mol
InChI Key: XRXMNWGCKISMOH-RHQRLBAQSA-N
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Description

2-Bromobenzoic acid-d4 is a deuterated form of 2-Bromobenzoic acid, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobenzoic acid-d4 can be synthesized through various methods. One common approach involves the bromination of benzoic acid-d4. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzoic acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Scientific Research Applications

2-Bromobenzoic acid-d4 has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

    Biology: Employed in the study of metabolic pathways and enzyme kinetics due to its deuterium labeling.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromobenzoic acid-d4 involves its interaction with various molecular targets. The presence of deuterium alters the compound’s kinetic isotope effects, leading to changes in reaction rates and pathways. This makes it a valuable tool in studying reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromobenzoic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in stability and reaction kinetics. This makes it particularly useful in studies requiring precise kinetic measurements and in applications where isotopic labeling is beneficial .

Properties

Molecular Formula

C7H5BrO2

Molecular Weight

205.04 g/mol

IUPAC Name

2-bromo-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D

InChI Key

XRXMNWGCKISMOH-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Br)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Br

Origin of Product

United States

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